1-azabicyclo[3.2.1]octan-6-amine dihydrochloride
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Overview
Description
1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the azabicyclo family, which is known for its unique bicyclic structure. This compound has significant potential in various fields, including drug discovery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of keto-lactams as starting materials, followed by silyl enol ether formation and lactam activation . Another approach involves the desymmetrization process starting from achiral tropinone derivatives.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of chiral catalysts to achieve the desired enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[3.2.1]octan-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-azabicyclo[3.2.1]octan-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It may also participate in signaling pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is unique due to its specific bicyclic structure and the position of the amine group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
2768332-27-8 |
---|---|
Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-2-6(7)4-9;;/h6-7H,1-5,8H2;2*1H |
InChI Key |
VTSDRPMQOAPKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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